molecular formula C18H19N3O3S B15109228 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B15109228
M. Wt: 357.4 g/mol
InChI Key: VBTZJYRAECZKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole features a triazole core substituted with three distinct groups:

  • 3,4-Dimethoxyphenyl: Electron-rich aromatic substituent with methoxy groups at positions 3 and 2.
  • 4-Methoxyphenyl: Para-methoxy-substituted phenyl ring.

The methoxy and sulfanyl substituents are hypothesized to enhance solubility and target binding compared to halogenated analogs.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C18H19N3O3S/c1-22-14-8-6-13(7-9-14)21-17(19-20-18(21)25-4)12-5-10-15(23-2)16(11-12)24-3/h5-11H,1-4H3

InChI Key

VBTZJYRAECZKTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physical Properties

The introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, sulfonamide) groups significantly impacts melting points and synthetic yields:

Compound Structure Key Substituents Yield (%) Melting Point (°C) Reference
Target Compound 3,4-Dimethoxyphenyl, 4-methoxyphenyl, -SMe N/A N/A
4a () 4-Chlorophenyl, methylthiazole 59 192–194
4b () Sulfonamide, 3,4-dimethoxyphenyl 52 200–202
B8 () Pyridyl, 2-methylphenyl, methylbenzylthio 75 197–198
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole () 4-Chlorophenyl, 4-methylbenzylsulfanyl N/A N/A

Trends :

  • Methoxy groups (e.g., in ’s 4b) correlate with moderate yields (52–59%) and higher melting points (~200°C), likely due to enhanced crystallinity from polar groups.
  • Chlorophenyl substituents (e.g., ) may reduce solubility but improve thermal stability.
Antifungal and Antibiotic Activity
  • Target Compound : Methoxy and sulfanyl groups are associated with antifungal activity in analogs (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl) derivatives showed antifungal effects) .
  • : Triazoles with hydroxylphenyl and alkylthio groups exhibited >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • : Pyridyl-substituted triazoles (e.g., B8–B11) demonstrated moderate-to-high antimicrobial activity, with chlorinated analogs (B10, B11) showing enhanced potency .
EGFR/HER2 Inhibition
  • : Compounds with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups (e.g., 2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole) showed dual EGFR/HER2 inhibition comparable to lapatinib, a standard drug .
Antioxidant Activity
  • : Triazoles with pyridyl and arylmethyleneamino groups exhibited superior antioxidant activity to BHA/BHT, suggesting that electron-donating substituents enhance radical scavenging .

Structural Modifications and Activity

Sulfur-Containing Groups
  • Methylsulfanyl (-SMe) : Enhances lipophilicity and membrane permeability (e.g., target compound) .
  • Methylsulfonyl (-SO₂Me) : Found in 3-(3,4-dimethylphenyl)-5-methylsulfonyl-4H-1,2,4-triazole (), this electron-withdrawing group may reduce nucleophilicity but improve metabolic stability .
  • Benzylsulfanyl : Bulky groups (e.g., 4-methylbenzylsulfanyl in ) may sterically hinder target binding but improve selectivity .
Halogen vs. Methoxy Substitutions
  • Chlorophenyl (): Increases hydrophobicity and antifungal activity but may reduce solubility .
  • Fluorophenyl (): The 2-fluorobenzylsulfanyl group in 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole improves bioavailability via enhanced metabolic resistance .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a compound of interest due to its potential biological activities. The triazole moiety has been widely studied for its pharmacological properties, including anticancer, antifungal, and antibacterial effects. This article reviews the biological activity of this specific compound based on diverse research findings.

Chemical Structure

The compound features a triazole ring substituted with two methoxyphenyl groups and a methylsulfanyl group. This structural arrangement is significant in influencing its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study demonstrated that related triazole compounds exhibited IC50 values ranging from 0.4 to 34.7 nM against different human tumor cell lines, indicating potent antiproliferative effects . The presence of electron-donating groups such as methoxy was found to enhance activity.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The synthesized derivatives have been tested against several fungal strains.

  • Research Findings : In vitro studies showed that certain triazole derivatives had significant antifungal activity against strains like Candida albicans and Aspergillus flavus. The coordination of metal ions with triazole structures often enhanced their antifungal efficacy .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been explored extensively.

  • Findings : Compounds similar to the target structure were tested against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing higher efficacy upon complexation with metal ions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Groups : The presence of methoxy substituents on the phenyl rings enhances lipophilicity and may facilitate better interaction with biological targets.
  • Methylsulfanyl Group : This group may play a critical role in enhancing the compound's reactivity and biological interactions.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (nM)Reference
AnticancerNCI-H4601.1
AnticancerHCT-151.6
AntifungalCandida albicansSignificant
AntifungalAspergillus flavusSignificant
AntibacterialStaphylococcus aureusModerate
AntibacterialEscherichia coliModerate

Q & A

Q. What are the key synthetic methodologies for preparing 1,2,4-triazole derivatives with multiple methoxy and methylsulfanyl substituents?

The synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or hydrazine derivatives under alkaline conditions. For example, refluxing a thiosemicarbazide precursor (e.g., 1-(3-(3,4,5-trimethoxyphenyl)propanoyl)-4-(2-methoxyphenyl)thiosemicarbazide) in 2 M NaOH for 5 hours yields the triazole core . Key steps include:

  • Reagent selection : Use of NaOH for cyclization and glacial acetic acid as a catalyst in condensation reactions (e.g., with substituted benzaldehydes) .
  • Purification : Recrystallization from aqueous ethanol to obtain single crystals for structural validation .
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 4-hour reflux for intermediate formation) .

Q. How is the structural characterization of this compound validated?

A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy :
  • FT-IR : Confirms the presence of C=S (thione) stretches (~650–750 cm⁻¹) and aromatic C–H vibrations (~3000–3100 cm⁻¹) .
  • NMR : Distinguishes methoxy protons (δ ~3.7–3.9 ppm) and methylsulfanyl groups (δ ~2.5 ppm) .
    • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.6775 Å) and dihedral angles between aromatic rings (e.g., 71.57°–78.60°), critical for understanding molecular planarity and intermolecular interactions .

Q. What are the standard protocols for evaluating biological activity in similar triazole derivatives?

  • Anticancer assays :
  • Cell lines : SW480 (colon cancer) and MDCK (normal kidney) cells cultured in DMEM with 5% FBS .
  • Dosing : Compounds dissolved in DMSO or acetic acid (10 mM stock), diluted in DMEM to test concentrations (e.g., 1–100 µM) .
  • Controls : Negative controls with solvent-only (e.g., acetic acid in DMEM) to rule out solvent toxicity .
    • Antimicrobial screening :
  • Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes tested via agar diffusion, with ampicillin as a reference .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methylsulfanyl) influence bioactivity in triazole derivatives?

  • Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets (e.g., HER2 receptors), as shown in EGFR/HER2 inhibition studies .
  • Methylsulfanyl groups improve lipophilicity, enhancing membrane permeability. For example, derivatives with methylsulfanyl substituents exhibit 2–3× higher cytotoxicity (IC₅₀ = 12–18 µM) compared to unsubstituted analogs .
  • Stereoelectronic effects : Substituent orientation (e.g., 3,4-dimethoxy vs. 4-methoxy) alters binding affinity to enzyme active sites, validated via DFT calculations .

Q. What computational approaches are used to predict reactivity and tautomeric stability?

  • DFT studies : B3LYP/6-311++G(d,p) basis sets calculate tautomeric equilibria (e.g., thione-thiol tautomerism) and HOMO-LUMO gaps (~4.5–5.0 eV) to predict redox stability .
  • Molecular docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17), revealing hydrogen bonds between methoxy groups and Lys721 residues (binding energy: −9.2 kcal/mol) .

Q. How do crystallographic data resolve contradictions in reported spectroscopic results?

  • Discrepancy example : Conflicting NMR assignments for methylsulfanyl protons (δ 2.4 vs. 2.6 ppm) are resolved via X-ray data showing conformational flexibility in the solid state .
  • Hydrogen bonding : Intermolecular N–H···O interactions stabilize specific tautomers, explaining spectral variations in solution vs. solid-state studies .

Q. What strategies mitigate synthetic challenges in introducing multiple methoxy groups?

  • Protecting groups : Use of acetyl or benzyl groups to prevent undesired oxidation during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes, improving yield (75% → 88%) for methoxy-substituted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.